molecular formula C11H18N2O3 B1230401 Isopilocarpic acid CAS No. 34350-99-7

Isopilocarpic acid

Cat. No. B1230401
CAS RN: 34350-99-7
M. Wt: 226.27 g/mol
InChI Key: WJRPDGADPABWOY-WCBMZHEXSA-N
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Description

Isopilocarpic acid is a chemical compound . It has a molecular formula of C11H18N2O3 .


Synthesis Analysis

Isopilocarpic acid can be estimated using a high-performance liquid chromatographic method. This method allows the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid . Pilocarpine in ophthalmic solutions decomposes fairly rapidly to give isopilocarpine, pilocarpic acid, and isopilocarpic acid .


Molecular Structure Analysis

The molecular structure of Isopilocarpic acid is represented by the formula C11H18N2O3 . The molecular weight is 226.272 Da . The sodium salt form of Isopilocarpic acid has a molecular weight of 248.25 .


Chemical Reactions Analysis

Pilocarpine, a related compound, in ophthalmic solutions decomposes fairly rapidly to give isopilocarpine, pilocarpic acid, and isopilocarpic acid . The extent of this degradation depends on factors such as pH, temperature, and time .


Physical And Chemical Properties Analysis

Isopilocarpic acid has a molecular formula of C11H18N2O3 and a molecular weight of 226.272 Da . The sodium salt form of Isopilocarpic acid has a molecular weight of 248.25 .

Scientific Research Applications

Analytical Methods and Detection

Isopilocarpic acid, along with pilocarpine, isopilocarpine, and pilocarpic acid, can be determined using various analytical methods. High-performance liquid chromatography (HPLC) with tandem mass spectrometric detection is a notable method for determining these compounds in human plasma and urine. This method is characterized by its high sensitivity and selectivity, enabling the investigation of the metabolic fate and elimination of pilocarpine after oral administration in humans (van de Merbel et al., 1998). Another approach involves using a Spherisorb-CN bonded phase column with an aqueous solution of triethylamine as a mobile phase, allowing for effective separation and detection by UV absorption (Gómez-Gomar et al., 1989).

Stability and Decomposition Analysis

Studies have been conducted to assess the stability and decomposition of pilocarpine in different conditions, which is crucial for its use in pharmaceutical preparations. HPLC has been effectively used to measure pilocarpine and its degradation products, including isopilocarpic acid, in commercial preparations. For instance, a study found no significant contamination of commercial pilocarpine with isopilocarpine and pilocarpic acid (Drake et al., 1982). Moreover, the relative lactonization rates of pilocarpic acid and isopilocarpic acid have been studied in acidic media, showing a significant difference in their rates, which was rationalized through molecular modelling and molecular orbital calculations (Charman et al., 1992).

Pharmacological Implications

In pharmacological contexts, the degradation of pilocarpine to isopilocarpic acid and other compounds is an important consideration. For example, in aqueous systems, pilocarpine can hydrolyze to pilocarpic acid and epimerize to isopilocarpine, which in turn can hydrolyze to isopilocarpic acid. The extent of this degradation depends on factors like pH, temperature, and time, affecting the pharmacological efficacy of pilocarpine formulations (Echezarreta-López et al., 1999).

Methodological Developments

Research has also focused on improving the methods for separating and analyzing pilocarpine and its degradation products, including isopilocarpic acid. For instance, studies have looked into the optimization of capillary electrophoresis for better separation of these compounds (Persson & Åström, 1997). Furthermore, advancements in chromatographic techniques have facilitated the efficient determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in various preparations, contributing to improved quality control in pharmaceutical products (Kennedy & Mcnamara, 1981).

Safety And Hazards

Isopilocarpic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPDGADPABWOY-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187926
Record name Isopilocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopilocarpic acid

CAS RN

34350-99-7
Record name Isopilocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034350997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopilocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPILOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML9DTP0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
A Gomez-Gomar, M Gonzalez-Aubert… - … of pharmaceutical and …, 1989 - Elsevier
… The epimer isopilocarpine (II) and the hydrolysis products isopilocarpic acid (III) and pilocarpic acid (IV) (Fig. 1) … Isopilocarpine nitrate was treated similarly to obtain isopilocarpic acid. …
Number of citations: 21 www.sciencedirect.com
NC Van de Merbel, AP Tinke, B Oosterhuis… - … of Chromatography B …, 1998 - Elsevier
… isopilocarpic acid (approximately 85:15) and isopilocarpine to virtually pure isopilocarpic acid… Likewise, to 12.03 mg of isopilocarpine nitrate (equivalent to 10.00 mg of isopilocarpic acid…
Number of citations: 24 www.sciencedirect.com
JM Kennedy, PE McNamara - Journal of Chromatography A, 1981 - Elsevier
… We were unable to locate a source of either pilocarpic or isopilocarpic acid. It was therefore necessary to determine an equivalence factor which related the peak areas of the pilocarpic …
Number of citations: 34 www.sciencedirect.com
WN Charman, LE McCrossin, NL Pochopin… - International journal of …, 1992 - Elsevier
… A 17.5-fold difference in the rate of lactonization to the corresponding parent lactone was observed in favor of isopilocarpic acid. The observed differences in the rates of lactonization …
Number of citations: 5 www.sciencedirect.com
A Noordam, L Maat… - Journal of Pharmaceutical …, 1981 - Wiley Online Library
… The sample also contained 4.7% isopilocarpic acid. Borax-boric acid buffer at pH 6.5. Lyophilized e e drops (200 mg of pilocarpine nitrate as solid matter and a vial containing 10 …
Number of citations: 34 onlinelibrary.wiley.com
H Bundgaard, SH Hansen - International Journal of Pharmaceutics, 1982 - Elsevier
… studies reporting on the epimerization of pilocarpine the extent and relative importance of the reaction were deduced from analysis of the final product of epimerization, isopilocarpic acid…
Number of citations: 37 www.sciencedirect.com
PFM Kuks, LEA Weekers, PB Goldhoorn - Pharmaceutisch Weekblad, 1990 - Springer
… The kinetics of pilocarpine hydrolysis (to pilocarpic acid) and epimerization (to isopilocarpine which may hydrolyze to give isopilocarpic acid) have been extensively studied [2-6 9-11]. A …
Number of citations: 11 link.springer.com
KD Sternitzke, TY Fan, DL Dunn - Journal of Chromatography A, 1992 - Elsevier
… Pilocarpic acid and isopilocarpic acid were prepared by dissolving the Inland Alkaloid mixture in 1 M sodium hydroxide solution at room temperature in a manner similar to that of Repta …
Number of citations: 21 www.sciencedirect.com
TY Fan, GM Wall, K Sternitzke, L Bass… - … of Chromatography A, 1996 - Elsevier
… An improved high-performance liquid chromatographic (HPLC) method for the determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid in ophthalmic solutions …
Number of citations: 20 www.sciencedirect.com
T Järvinen, P Suhonen, H Naumanen, A Urtti… - … of pharmaceutical and …, 1991 - Elsevier
… pilocarpic acid and isopilocarpic acid. The STELLATM simulation program was shown to be a useful method for the prediction of pilocarpine formation and it can decrease the need for …
Number of citations: 16 www.sciencedirect.com

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